molecular formula C13H16ClNO3 B13761761 6-Benzamido-2-chlorohexanoic acid CAS No. 5107-15-3

6-Benzamido-2-chlorohexanoic acid

Cat. No.: B13761761
CAS No.: 5107-15-3
M. Wt: 269.72 g/mol
InChI Key: WMOJTMKMDUWHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzamido-2-chlorohexanoic acid is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of hexanoic acid, featuring a benzamido group and a chlorine atom attached to the hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Benzamido-2-chlorohexanoic acid can be synthesized through a multi-step process starting from caprolactam. The synthetic route involves the acylation of caprolactam to produce the corresponding acyl derivative, followed by chlorination to yield N-acyl-5-chlorocaprolactam. The final step involves the hydrolysis of this chlorolactam to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This typically includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-Benzamido-2-chlorohexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Products include hexanoic acid and benzamide.

    Oxidation and Reduction: Specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

6-Benzamido-2-chlorohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzamido-2-chlorohexanoic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

6-Benzamido-2-chlorohexanoic acid can be compared with other similar compounds, such as:

  • 6-Benzamido-2-chlorobutanoic acid
  • 6-Benzamido-2-chloropentanoic acid
  • 6-Benzamido-2-chlorooctanoic acid

These compounds share structural similarities but differ in the length of the carbon chain

Properties

CAS No.

5107-15-3

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

6-benzamido-2-chlorohexanoic acid

InChI

InChI=1S/C13H16ClNO3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,15,16)(H,17,18)

InChI Key

WMOJTMKMDUWHEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.